An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-4-iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] The strategic placement of an ethyl group at the 5-position, a methyl group at the N1 position, and a highly functionalizable iodine atom at the 4-position makes this molecule a versatile building block for the synthesis of novel therapeutic agents. The carbon-iodine bond, in particular, serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
A thorough understanding of the physicochemical properties of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. These properties, including solubility, lipophilicity, and ionization state, directly influence its reactivity, formulation, and pharmacokinetic profile. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, along with detailed experimental protocols for their determination, offering a framework for its application in research and development.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its interactions and behavior. The structural attributes and fundamental properties of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1354705-15-9 | [3] |
| Molecular Formula | C₆H₉IN₂ | [4] |
| Molecular Weight | 236.06 g/mol | [4] |
| Appearance | Estimated to be a low-melting solid or liquid at room temperature | Inferred from analogs[5][6] |
Structural Diagram
Caption: 2D structure of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole.
Synthesis and Potential Impurities
The synthesis of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole typically involves a multi-step process that can influence the purity and, consequently, the measured physicochemical properties of the final product. A plausible synthetic route involves the initial formation of the substituted pyrazole ring followed by iodination.
Synthetic Workflow
Caption: Generalized synthetic workflow for 5-Ethyl-4-iodo-1-methyl-1H-pyrazole.
A common method for the regioselective iodination of the electron-rich pyrazole ring at the C4 position is the use of an iodinating agent such as elemental iodine (I₂) or N-iodosuccinimide (NIS).[3]
Causality Behind Experimental Choices: The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity for the C4 position, which is the most nucleophilic site on the pyrazole ring.[3] The presence of activating groups (ethyl and methyl) further enhances this reactivity.
Potential Impurities: Incomplete iodination can lead to the presence of the starting material, 5-ethyl-1-methyl-1H-pyrazole. Over-iodination or side reactions are less likely under controlled conditions but should be considered. The presence of such impurities can depress and broaden the melting point and affect solubility measurements.
Melting and Boiling Points
| Property | Estimated Value | Basis for Estimation |
| Melting Point | 40-70 °C | Based on the melting point of 4-iodo-1-methyl-1H-pyrazole (64-65 °C) and considering the effect of the ethyl group.[7] |
| Boiling Point | >200 °C at atmospheric pressure | Based on the boiling point of 4-iodo-1-methyl-1H-pyrazole (105-106 °C at 15 mmHg), extrapolation to atmospheric pressure suggests a significantly higher temperature.[7] |
Experimental Protocol for Melting Point Determination
This protocol describes the capillary method for determining the melting point range of a solid organic compound.
-
Sample Preparation: A small amount of the crystalline 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of high purity.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The solubility of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is predicted to be low in aqueous media and high in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of the iodophenyl group and the overall hydrocarbon character suggest limited aqueous solubility. The predicted LogP of the related 4-iodopyrazole is 1.7, indicating a preference for lipophilic environments.[8] |
| Ethanol, Methanol | Soluble | The polar pyrazole ring and the potential for hydrogen bonding with the solvent suggest good solubility in polar protic solvents. |
| Dichloromethane, Chloroform | Soluble | The overall non-polar character of the molecule suggests good solubility in chlorinated solvents.[9] |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds, including pyrazole derivatives.[9] |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of solid 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the average concentration from multiple determinations.
Ionization Constant (pKa)
The pKa of a compound is the pH at which it is 50% ionized. Pyrazole itself is a weak base with a pKa of approximately 2.5.[2] The N-methylation in 5-Ethyl-4-iodo-1-methyl-1H-pyrazole removes the acidic N-H proton, making the compound primarily basic. The basicity is attributed to the lone pair of electrons on the N2 nitrogen atom.
Estimated pKa: The pKa of 1-methylpyrazole is approximately 2.25.[10] The electron-donating ethyl group at the 5-position is expected to slightly increase the basicity (raise the pKa), while the electron-withdrawing iodine atom at the 4-position will likely decrease it. Therefore, the pKa of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is estimated to be in the range of 1.5 - 2.5 .
Experimental Protocol for pKa Determination (Potentiometric Titration)
This protocol describes the determination of pKa using potentiometric titration.
-
Solution Preparation: A known concentration of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Profile
Spectroscopic techniques are essential for the structural elucidation and confirmation of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyrazole-H (C3-H): ~7.5 ppm (singlet)
-
N-CH₃: ~3.8 ppm (singlet)
-
Ethyl-CH₂: ~2.8 ppm (quartet)
-
Ethyl-CH₃: ~1.3 ppm (triplet)
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
C5: ~145 ppm
-
C3: ~140 ppm
-
C4: ~60 ppm (due to the heavy atom effect of iodine)
-
N-CH₃: ~35 ppm
-
Ethyl-CH₂: ~20 ppm
-
Ethyl-CH₃: ~15 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
-
C-H stretching (aromatic/heteroaromatic): 3100-3000 cm⁻¹
-
C-H stretching (aliphatic): 3000-2850 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): 1600-1450 cm⁻¹
-
C-I stretching: Below 600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 236.
-
Loss of Iodine: A fragment at m/z = 109, corresponding to the loss of an iodine radical.
-
Loss of Ethyl Group: A fragment at m/z = 207, corresponding to the loss of an ethyl radical.
-
Characteristic Isotope Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic molecular ion peak.
Conclusion
5-Ethyl-4-iodo-1-methyl-1H-pyrazole is a valuable synthetic intermediate with physicochemical properties that make it amenable to a variety of chemical transformations and a promising scaffold for drug discovery. While a complete set of experimentally determined properties is not yet available in the public domain, this guide provides a comprehensive overview based on available data for analogous structures and established scientific principles. The detailed experimental protocols included herein offer a robust framework for researchers to determine these key parameters, facilitating the rational design and development of novel pyrazole-based compounds with therapeutic potential.
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